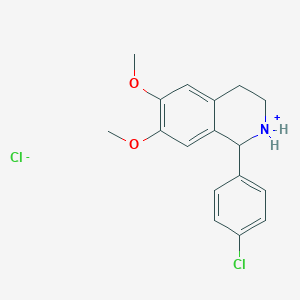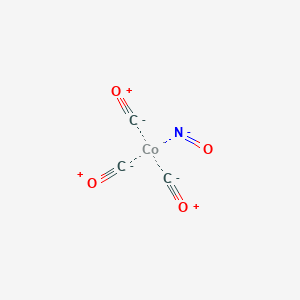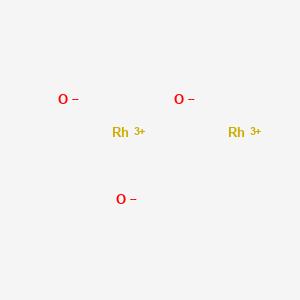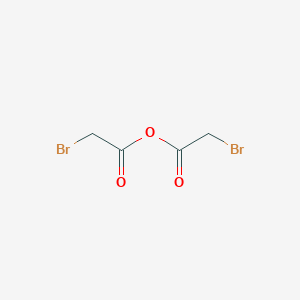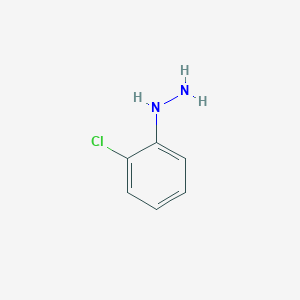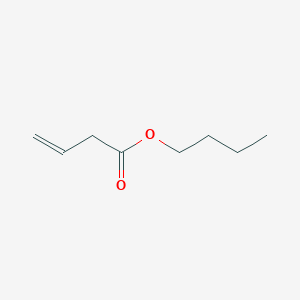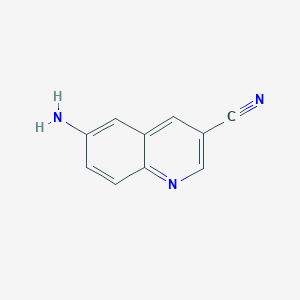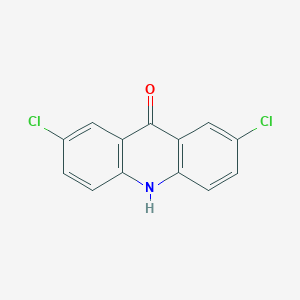
2,7-Dichloroacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound with a molecular formula of C13H6Cl2NO. This compound is widely used in the field of biochemistry and pharmacology due to its ability to interact with biological systems.
Mecanismo De Acción
The mechanism of action of 2,7-Dichloroacridin-9(10H)-one is not fully understood. However, it is believed to interact with biological systems through intercalation and electrostatic interactions. It has been shown to bind to DNA and RNA, resulting in the inhibition of DNA replication and transcription. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to interact with ion channels, resulting in the modulation of cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,7-Dichloroacridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and modulate the activity of ion channels. Additionally, 2,7-Dichloroacridin-9(10H)-one has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,7-Dichloroacridin-9(10H)-one in lab experiments is its ability to interact with biological systems. It is a versatile compound that can be used to study a wide range of biological processes. Additionally, 2,7-Dichloroacridin-9(10H)-one is relatively easy to synthesize and can be obtained in moderate yields. However, one of the limitations of using 2,7-Dichloroacridin-9(10H)-one is its potential toxicity. It has been shown to have cytotoxic effects on some cell lines, making it necessary to use caution when handling this compound.
Direcciones Futuras
There are many potential future directions for the use of 2,7-Dichloroacridin-9(10H)-one in scientific research. One potential direction is the development of new drugs for the treatment of cancer and infectious diseases. Additionally, 2,7-Dichloroacridin-9(10H)-one could be used to study the role of ion channels in cellular signaling and the development of new drugs for the treatment of neurological disorders. Furthermore, the use of 2,7-Dichloroacridin-9(10H)-one as a fluorescent probe could be expanded to study the interactions between DNA and proteins in greater detail. Overall, the potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting.
Conclusion:
In conclusion, 2,7-Dichloroacridin-9(10H)-one is a synthetic compound that has gained significant attention in scientific research due to its unique properties. It has been extensively used in the field of biochemistry and pharmacology due to its ability to interact with biological systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2,7-Dichloroacridin-9(10H)-one have been discussed in this paper. The potential applications of 2,7-Dichloroacridin-9(10H)-one in scientific research are vast and exciting, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 2,7-Dichloroacridin-9(10H)-one involves a reaction between 2,7-dichloroacridine and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of 2,7-Dichloroacridin-9(10H)-one. The yield of this reaction is moderate, and the purity of the product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2,7-Dichloroacridin-9(10H)-one has been extensively used in scientific research due to its ability to interact with biological systems. It has been used as a fluorescent probe to study the interactions between DNA and proteins. It has also been used to study the mechanism of action of various drugs and to investigate the role of ion channels in cellular signaling. Additionally, 2,7-Dichloroacridin-9(10H)-one has been used in the development of new drugs for the treatment of cancer, infectious diseases, and neurological disorders.
Propiedades
Número CAS |
10352-33-7 |
|---|---|
Nombre del producto |
2,7-Dichloroacridin-9(10H)-one |
Fórmula molecular |
C13H7Cl2NO |
Peso molecular |
264.1 g/mol |
Nombre IUPAC |
2,7-dichloro-10H-acridin-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
Clave InChI |
XJJONGZIEZYSIP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
SMILES canónico |
C1=CC2=C(C=C1Cl)C(=O)C3=C(N2)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



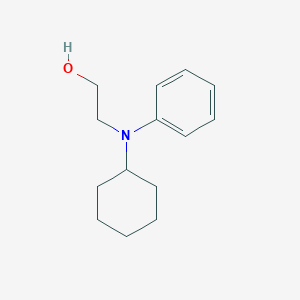
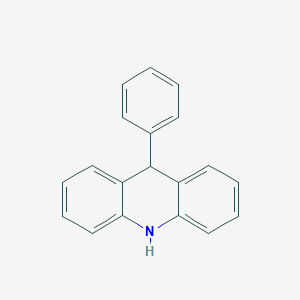
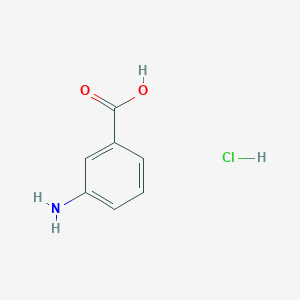
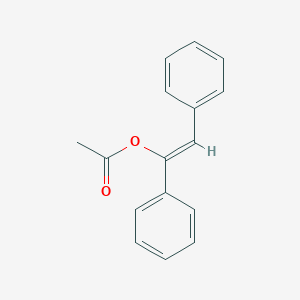
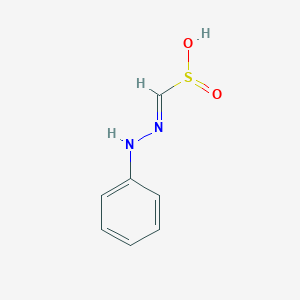

![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)
